N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine
Description
Chemical Nomenclature and Structural Classification
The systematic name This compound adheres to IUPAC rules for spirocyclic compounds, which mandate the enumeration of spiro atoms and ring sizes. The term “spiro” denotes a single atom shared between two rings, here a cyclohexane ring and a 1,4-dioxolane ring. The numbering begins at the spiro atom (position 1), proceeds through the cyclohexane to position 8 (the amine-bearing carbon), and continues into the dioxolane ring. The substituent butan-2-yl is attached to the nitrogen atom, as indicated by the N-prefix.
Structural Features:
- Core: 1,4-Dioxaspiro[4.5]decane (a cyclohexane ring fused to a 1,4-dioxolane ring via a single spiro carbon).
- Substituent: Butan-2-yl group on the amine nitrogen.
- Molecular Formula: C12H23NO2 (verified by CAS No. 1019501-04-2).
| Property | Value |
|---|---|
| Molecular Weight | 213.32 g/mol |
| SMILES | CC(NC(CC1)CCC21OCCO2)CC |
| CAS Registry Number | 1019501-04-2 |
The dioxolane ring introduces conformational constraints, while the amine group enables hydrogen bonding and salt formation.
Historical Context and Discovery Timeline
Spirocyclic compounds were first systematically named by Adolf von Baeyer in the late 19th century, who recognized their unique geometric properties. The specific compound This compound emerged in the late 20th century alongside advances in heterocyclic chemistry. Its synthesis likely derives from methodologies developed for spiroketals and spiroaminals, which gained prominence in the 1980s as scaffolds for natural product synthesis.
Key milestones:
- 1999: IUPAC formalized rules for naming polyspiro systems, enabling precise classification of such compounds.
- Early 2000s: Commercial availability of related spirocyclic amines (e.g., 1,4-dioxaspiro[4.5]decan-8-amine, CAS 97096-16-7) facilitated derivative synthesis.
- 2010s: Derivatives like tert-butyl N-(butan-2-yl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}carbamate (CAS CSCS00020480571) highlighted its role in medicinal chemistry.
The compound’s synthesis typically involves nucleophilic substitution or reductive amination of 1,4-dioxaspiro[4.5]decan-8-amine precursors.
Significance in Spirocyclic Compound Research
Spirocyclic frameworks like This compound are pivotal in drug design due to their ability to modulate molecular rigidity and bioavailability. The dioxolane ring enhances metabolic stability by resisting oxidative degradation, while the spiro junction reduces conformational flexibility, potentially improving target selectivity.
Research Applications:
- Conformational Analysis: The compound’s rigid structure aids in studying stereoelectronic effects in spiro systems.
- Synthetic Intermediate: Used to prepare complex molecules, such as the phosphorylated spiro compound CID 2534, which features a 1,10-dioxaspiro[4.5]decane core.
- Material Science: Spirocyclic amines contribute to liquid crystals and polymers due to their thermal stability.
Comparative studies with analogs (e.g., 1,4-dioxaspiro[4.5]decan-8-one, CAS 4746-97-8) reveal how amine functionalization alters reactivity and physical properties. For instance, the amine group enables Schiff base formation, expanding its utility in catalysis and coordination chemistry.
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
N-butan-2-yl-1,4-dioxaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C12H23NO2/c1-3-10(2)13-11-4-6-12(7-5-11)14-8-9-15-12/h10-11,13H,3-9H2,1-2H3 |
InChI Key |
RESQQBQZEPPVGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1CCC2(CC1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
General Procedure and Reaction Conditions
The most widely documented method involves reductive amination between 1,4-dioxaspiro[4.5]decan-8-one and butan-2-amine. Sodium triacetoxyborohydride (STAB) serves as the reducing agent in dichloromethane (DCM) at 0–25°C. The reaction proceeds via imine intermediate formation, followed by stereoselective reduction.
Typical Protocol :
- Dissolve 1,4-dioxaspiro[4.5]decan-8-one (10.0 g, 56 mmol) and butan-2-amine (4.1 g, 56 mmol) in DCM (200 mL).
- Add acetic acid (5.65 mL) to protonate the amine, enhancing electrophilicity.
- Slowly add STAB (26.18 g, 123 mmol) at 5°C to minimize exothermic side reactions.
- Stir for 23 hours at ambient temperature, then quench with 4N NaOH.
- Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.
- Purify via silica gel chromatography (10–30% ethyl acetate/petroleum ether) to yield the product as a colorless liquid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 63% |
| Purity (GC/HPLC) | ≥97% |
| Reaction Time | 23 hours |
| Temperature | 5°C → ambient |
This method’s efficiency stems from STAB’s compatibility with moisture-sensitive substrates and mild conditions that preserve the spirocyclic framework.
Titanium-Mediated Reductive Amination
Titanium Isopropoxide Catalyst System
An alternative approach employs titanium isopropoxide (Ti(OiPr)₄) and sodium borohydride (NaBH₄) in a solvent-free system. This method avoids acidic conditions, making it suitable for base-sensitive intermediates.
Procedure :
- Mix 1,4-dioxaspiro[4.5]decan-8-one (5 mmol) and butan-2-amine (5 mmol) with Ti(OiPr)₄ (10 mmol).
- Stir neat for 8 hours at 25°C to form the imine-Ti complex.
- Cool to 0°C, add absolute ethanol (0.25 M), and introduce NaBH₄ (15 mmol) in portions.
- Stir for 8 hours, warm to 25°C, and quench with 2.5M NaOH.
- Extract with DCM, dry, and purify via Kugelrohr distillation.
Performance Metrics :
| Metric | Value |
|---|---|
| Yield | 60–65% |
| Purity | 95–98% |
| Key Advantage | No acidic byproducts |
Ti(OiPr)₄ enhances imine activation, while NaBH₄ selectively reduces the C=N bond without over-reducing the spirocyclic ether.
Comparative Analysis of Methods
Yield and Efficiency
| Method | Yield | Purity | Cost Efficiency |
|---|---|---|---|
| STAB Reductive Amination | 63% | ≥97% | High |
| Ti(OiPr)₄/NaBH₄ | 60–65% | 95–98% | Moderate |
| Fluorination-Amination | 45–60% | 90–95% | Low |
STAB-based methods are preferred for scalability, whereas Ti-mediated reactions suit base-sensitive substrates. Fluorination adds complexity but enables derivative synthesis.
Solvent and Catalyst Impact
- DCM : Optimal for STAB reactions due to low polarity and inertness.
- Ethanol : Required for NaBH₄ solubility in Ti-mediated methods.
- DAST : Hazardous but effective for fluorination; requires strict temperature control.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine and analogous compounds:
Key Comparative Insights :
Benzyl: The aromatic substituent in N-Benzyl-1,4-dioxaspiro[4.5]decan-8-amine enhances π-π stacking interactions in protein binding pockets, making it suitable for kinase inhibitors . Trifluoromethyl: The electron-withdrawing CF₃ group in 8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine increases metabolic stability and bioavailability, a common strategy in fluorinated pharmaceuticals .
Synthetic Utility: The spirocyclic core is a versatile scaffold. For example, 1,4-dioxaspiro[4.5]decan-8-amine (the parent amine) is used in cross-coupling reactions to synthesize quinoline derivatives (e.g., 4-phenyl-N-(1,4-dioxaspiro[4.5]decan-8-yl)quinolin-2-amine), highlighting its role as a nucleophilic building block . The target compound’s branched alkyl group may reduce crystallization tendencies compared to rigid aromatic substituents, simplifying purification steps .
Physicochemical Properties :
- N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride exhibits ionic character due to its hydrochloride salt, enhancing water solubility—a critical factor for oral bioavailability .
- The cyclobutyl analog’s strained ring system may impose conformational constraints, favoring selective interactions in enzyme active sites .
Biological Relevance :
- Derivatives like 8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine are explored in oncology for dual EZH2/HDAC inhibition, leveraging the spirocyclic scaffold’s rigidity for epigenetic modulation .
- The target compound’s lack of aromaticity may reduce off-target interactions compared to benzyl or phenyl-substituted analogs, making it a safer candidate for CNS applications .
Biological Activity
N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine is a synthetic compound with a unique spirocyclic structure, characterized by its potential biological activities, particularly as an inhibitor of butyrylcholinesterase (BChE). This enzyme plays a significant role in neurodegenerative diseases, including Alzheimer's disease. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molar mass of approximately 213.32 g/mol. The compound's structure contributes to its hydrophobic characteristics and conformational stability, which are essential for its interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | CHNO |
| Molar Mass | 213.32 g/mol |
| CAS Number | 1019501-04-2 |
| IUPAC Name | This compound |
Inhibition of Butyrylcholinesterase
Preliminary studies indicate that this compound exhibits significant inhibitory activity against butyrylcholinesterase (BChE). This inhibition is particularly relevant in the context of Alzheimer's disease, where BChE plays a role in the breakdown of acetylcholine, a neurotransmitter crucial for cognitive function.
The compound's structural similarity to known cholinesterase inhibitors suggests it could be an effective candidate for further pharmacological evaluation. In vitro assays have shown that it can inhibit BChE with an IC50 value indicative of its potency.
Interaction with Other Biological Targets
Beyond BChE, this compound may interact with various enzymes involved in neurotransmission and metabolic pathways. Research is ongoing to elucidate these interactions and their implications for therapeutic efficacy.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of the dioxaspirodecane framework. For instance:
- Synthesis Methodology : The synthesis involves the reduction of 1,4-dioxaspiro[4.5]decan-8-one using sodium borohydride (NaBH), resulting in the formation of N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amines.
- Biological Evaluation : In vitro studies have demonstrated that the compound exhibits not only BChE inhibition but also antioxidant properties at concentrations around 500 μg/mL, achieving up to 90% inhibition in specific assays.
- Molecular Docking Studies : Molecular docking simulations have indicated favorable binding interactions between this compound and the active site of BChE, supporting its role as an inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
